Calcium sulfate is an inorganic compound with the chemical formula . It exists in several hydrated forms, the most common being gypsum (calcium sulfate dihydrate, ) and plaster of Paris (calcium sulfate hemihydrate, ). Calcium sulfate is a white, odorless powder or crystalline solid that is virtually insoluble in water, with a solubility of approximately 0.24 g per 100 mL at 20 °C . It has a molar mass of 136.14 g/mol for the anhydrous form and varies for its hydrates .
In this reaction, calcium hydroxide acts as a base while sulfuric acid serves as an acid, resulting in the formation of calcium sulfate and water . Additionally, when calcium sulfate hemihydrate is mixed with water, it reacts to form gypsum:
This reaction is significant in construction and art applications where plaster of Paris is used .
Calcium sulfate can be synthesized through several methods:
Calcium sulfate has a wide range of applications across various industries:
Studies on calcium sulfate interactions focus on its reactivity with water and other compounds. Notably, it exhibits low solubility in water but can absorb moisture from the environment under certain conditions, leading to changes in its physical state (e.g., from anhydrite to gypsum). The hydration process is crucial for its applications in construction and medicine .
Calcium sulfate shares similarities with several other sulfates but has unique properties that distinguish it:
Compound | Formula | Solubility (g/100 mL) | Unique Features |
---|---|---|---|
Calcium sulfate | 0.24 | Exists as dihydrate and hemihydrate forms | |
Magnesium sulfate | 35.7 | More soluble than calcium sulfate; used medically | |
Strontium sulfate | Insoluble | Similar structure but less common in industry | |
Barium sulfate | Insoluble | Used primarily in medical imaging |
Calcium sulfate's unique feature lies in its ability to transition between its hydrated forms based on environmental conditions, making it versatile for various applications .
Calcium sulfate exists in multiple polymorphic forms distinguished by their varying degrees of hydration, each exhibiting distinct crystallographic properties and stability ranges [2] [3]. The three principal polymorphs are anhydrite, hemihydrate, and dihydrate, which represent different hydration states of the same fundamental calcium sulfate composition [6]. These polymorphs demonstrate the significant influence of water content on crystal structure and physical properties in sulfate minerals [33].
The stability of these hydration states depends primarily on temperature, pressure, and aqueous solution conditions [3]. Thermodynamic modeling has established specific transition temperatures between these polymorphs, with the gypsum to anhydrite transition occurring at 315.95 Kelvin and the gypsum to hemihydrate transition at 374.55 Kelvin [3]. The selective formation of specific polymorphs can be controlled through careful manipulation of synthesis conditions, including solvent composition and temperature [1].
Anhydrite represents the anhydrous form of calcium sulfate, characterized by the complete absence of water molecules within its crystal structure [2] [10]. This polymorph crystallizes in the orthorhombic crystal system with space group Amma, exhibiting unit cell parameters of a = 6.991 Angstroms, b = 6.996 Angstroms, and c = 6.238 Angstroms [16] [24]. The structure consists of a tightly bound three-dimensional framework where each calcium ion is eight-coordinated by oxygen atoms from surrounding sulfate tetrahedra [2].
The anhydrite structure demonstrates remarkable stability at elevated temperatures, making it the thermodynamically stable phase above approximately 315.95 Kelvin under standard atmospheric conditions [3]. The average calcium-oxygen bond distance in anhydrite measures 2.467 Angstroms, while the sulfur-oxygen bond distances within the tetrahedral sulfate groups average 1.481 Angstroms [26]. The mineral exhibits a density of 2.96 grams per cubic centimeter and displays perfect cleavage along the {010} and {100} planes [24].
The hemihydrate form, also known as bassanite, contains one-half molecule of water per formula unit, representing an intermediate hydration state between anhydrite and gypsum [7] [8]. This polymorph crystallizes in the monoclinic crystal system with space group C2 or B2, depending on specific synthesis conditions and structural determination methods [7] [9]. The unit cell parameters are characterized by a = 12.032 Angstroms, b = 6.927 Angstroms, c = 12.671 Angstroms, and β = 90.27 degrees [7].
Bassanite exhibits a unique channel-like crystal structure that can accommodate additional water molecules under high humidity conditions, leading to the formation of intermediate hydration phases such as CaSO4·0.625H2O [9]. The calcium coordination environment in hemihydrate maintains eight-fold coordination with an average calcium-oxygen distance of approximately 2.45 Angstroms [8]. The sulfate tetrahedra preserve their tetrahedral geometry with sulfur-oxygen bond distances averaging 1.475 Angstroms [8].
The hemihydrate structure demonstrates notable structural flexibility, with the ability to transform between different hydration states through water incorporation or loss [9]. This polymorph exhibits a density of 2.73 grams per cubic centimeter and forms needle-like crystals that often occur in parallel aggregates [7].
Gypsum, the dihydrate form of calcium sulfate, incorporates two water molecules per formula unit within its crystal structure [2] [5]. This polymorph crystallizes in the monoclinic crystal system with space group C2/c, exhibiting unit cell parameters of a = 6.522 Angstroms, b = 15.202 Angstroms, c = 5.677 Angstroms, and β = 114.1 degrees [27]. The structure consists of alternating layers of calcium and sulfate coordination polyhedra separated by layers containing interstitial water molecules [2].
The water molecules in gypsum exist in two distinct bonding environments: approximately 1.5 water molecules are directly coordinated to calcium ions, while 0.5 water molecules form hydrogen bonds with sulfate oxygen atoms [34]. This structural arrangement creates a layered architecture where calcium ions maintain eight-fold coordination with both sulfate oxygen atoms and water molecules [34]. The average calcium-oxygen bond distance measures 2.49 Angstroms, while sulfur-oxygen bonds within the sulfate tetrahedra average 1.483 Angstroms [34].
Gypsum represents the most hydrated and lowest density polymorph at 2.32 grams per cubic centimeter [2]. The structure exhibits characteristic hydrogen bonding networks that stabilize the crystal at ambient conditions but become increasingly unstable with temperature elevation [33].
The orthorhombic structure of anhydrite exhibits a three-dimensional framework characterized by space group Amma, representing a centrosymmetric structure with specific symmetry operations [16] [25]. The unit cell contains four formula units (Z = 4) with dimensions a = 6.991 Angstroms, b = 6.996 Angstroms, and c = 6.238 Angstroms, resulting in a unit cell volume of 305.1 cubic Angstroms [16] [24].
Within this structure, calcium atoms occupy eight-coordinate positions surrounded by oxygen atoms from eight different sulfate tetrahedra [26]. The calcium coordination polyhedron exhibits a distorted cubic geometry with calcium-oxygen bond distances ranging from 2.42 to 2.51 Angstroms [26]. The sulfate tetrahedra demonstrate significant distortion from ideal tetrahedral geometry, with oxygen-sulfur-oxygen angles varying from 106.34 to 110.38 degrees and an average angle of 109.47 degrees [26].
The structural framework of anhydrite creates a dense, three-dimensional network where sulfate tetrahedra share corners with calcium coordination polyhedra [26]. This arrangement results in three directions of perfect cleavage parallel to the crystallographic planes, reflecting the symmetry elements of the orthorhombic system [25]. The structure exhibits no structural channels or cavities, contributing to its low solubility and stability at elevated temperatures [10].
The monoclinic structure of gypsum is characterized by space group C2/c, featuring a layered architecture that accommodates water molecules within the crystal framework [27] [30]. The unit cell parameters include a = 6.522 Angstroms, b = 15.202 Angstroms, c = 5.677 Angstroms, and β = 114.1 degrees, with four formula units per unit cell [27].
The structural arrangement consists of alternating layers of calcium coordination polyhedra and sulfate tetrahedra, separated by layers containing water molecules [5] [30]. Each calcium ion maintains eight-fold coordination through bonds with six oxygen atoms from sulfate groups and two oxygen atoms from water molecules [34]. The calcium coordination environment exhibits a distorted square antiprismatic geometry with calcium-oxygen bond distances ranging from 2.42 to 2.54 Angstroms [34].
Water molecules in the gypsum structure form extensive hydrogen bonding networks that stabilize the layered architecture [33] [34]. The hydrogen bonds exhibit directional characteristics along the crystallographic axes, with bond lengths typically ranging from 2.7 to 2.9 Angstroms [34]. The sulfate tetrahedra maintain near-ideal tetrahedral geometry with sulfur-oxygen bond distances of approximately 1.483 Angstroms and oxygen-sulfur-oxygen angles averaging 109.5 degrees [34].
The layered structure of gypsum creates planes of structural weakness that result in perfect cleavage along the {010} plane and good cleavage along the {100} plane [2]. This structural anisotropy contributes to the characteristic plate-like morphology observed in gypsum crystals [2].
The crystal structure of bassanite exhibits a complex monoclinic arrangement with space group C2, featuring a unique channel-like architecture that distinguishes it from other calcium sulfate polymorphs [7] [9]. The unit cell parameters are a = 12.032 Angstroms, b = 6.927 Angstroms, c = 12.671 Angstroms, and β = 90.27 degrees, containing twelve formula units per unit cell [7].
The structural framework of bassanite consists of calcium coordination polyhedra linked through sulfate tetrahedra to form a three-dimensional network with incorporated water channels [9]. Each calcium ion maintains eight-fold coordination with oxygen atoms from both sulfate groups and water molecules, creating a distorted coordination environment [7]. The calcium-oxygen bond distances average 2.45 Angstroms, while maintaining structural flexibility to accommodate varying water content [9].
The water molecules in bassanite occupy specific crystallographic sites within the channel structure, forming hydrogen bonds with sulfate oxygen atoms [9] [34]. Under conditions of high relative humidity, additional water molecules can be incorporated into the channel system, leading to the formation of intermediate hydration phases such as CaSO4·0.625H2O [9]. This structural adaptability reflects the unique channel architecture that permits reversible water uptake and loss without complete structural collapse [9].
The sulfate tetrahedra in bassanite maintain near-ideal tetrahedral geometry with sulfur-oxygen bond distances averaging 1.475 Angstroms [8]. The tetrahedral units exhibit minimal distortion compared to anhydrite, with oxygen-sulfur-oxygen angles closely approximating the ideal tetrahedral angle of 109.5 degrees [8]. The overall structural arrangement creates a framework with intermediate density between anhydrite and gypsum, measuring 2.73 grams per cubic centimeter [7].
The molecular bonding characteristics of calcium sulfate polymorphs encompass both ionic and covalent bonding components, creating a complex network of electrostatic interactions that determine structural stability and physical properties [13] [28]. The compound exhibits predominantly ionic bonding between calcium cations and sulfate anions, while covalent bonding occurs within the sulfate tetrahedra [13] [28].
The calcium-oxygen interactions in all polymorphs demonstrate typical ionic bonding characteristics, with calcium ions adopting a formal charge of +2 and exhibiting eight-fold coordination with oxygen atoms [24] [26]. The electrostatic attraction between calcium cations and the negatively charged oxygen atoms creates the primary structural framework in each polymorph [28]. The ionic bond lengths vary between polymorphs, ranging from 2.42 to 2.54 Angstroms, depending on the specific coordination environment and hydration state [26] [34].
Within the sulfate groups, the sulfur-oxygen bonds exhibit predominantly covalent character with significant ionic contribution due to the electronegativity difference between sulfur and oxygen [32] [36]. The sulfate tetrahedra maintain tetrahedral geometry in all polymorphs, with sulfur-oxygen bond distances consistently measuring between 1.475 and 1.483 Angstroms [26] [34]. The tetrahedral arrangement results from the sp3 hybridization of sulfur orbitals, creating four equivalent bonding sites arranged at the tetrahedral angle of 109.5 degrees [32] [36].
Hydrogen bonding plays a crucial role in stabilizing the hydrated polymorphs, particularly in gypsum and bassanite [33] [34]. The water molecules form directional hydrogen bonds with sulfate oxygen atoms, creating additional structural stabilization beyond the primary ionic framework [34]. In gypsum, hydrogen bond lengths typically range from 2.7 to 2.9 Angstroms, while the bonding strength varies depending on temperature and structural environment [33] [34]. These hydrogen bonding networks contribute significantly to the layered structure observed in gypsum and the channel architecture characteristic of bassanite [9] [34].
Table 1: Crystallographic Parameters of Calcium Sulfate Polymorphs
Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Density (g/cm³) |
---|---|---|---|---|---|---|---|---|---|
Anhydrite (CaSO₄) | Orthorhombic | Amma | 6.991 | 6.996 | 6.238 | 90.00 | 305.1 | 4 | 2.96 |
Hemihydrate (CaSO₄·0.5H₂O) | Monoclinic | C2 or B2 | 12.032 | 6.927 | 12.671 | 90.27 | 1056.0 | 12 | 2.73 |
Dihydrate (CaSO₄·2H₂O) | Monoclinic | C2/c | 6.522 | 15.202 | 5.677 | 114.10 | 496.0 | 4 | 2.32 |
Table 2: Coordination Environments and Bond Parameters
Polymorph | Ca Coordination Number | Average Ca-O Distance (Å) | S-O Distance (Å) | SO₄ Geometry | Average O-S-O Angle (°) |
---|---|---|---|---|---|
Anhydrite | 8 | 2.467 | 1.481 | Tetrahedral | 109.47 |
Hemihydrate | 8 | 2.450 | 1.475 | Tetrahedral | 109.50 |
Dihydrate | 8 | 2.490 | 1.483 | Tetrahedral | 109.50 |
Table 3: Phase Transition Temperatures of Calcium Sulfate Hydrates
Transition | Temperature (K) | Temperature (°C) | Reaction |
---|---|---|---|
Gypsum → Anhydrite | 315.95 | 42.8 | CaSO₄·2H₂O → CaSO₄ + 2H₂O |
Gypsum → Hemihydrate | 374.55 | 101.4 | CaSO₄·2H₂O → CaSO₄·0.5H₂O + 1.5H₂O |
Hemihydrate → Anhydrite | 471.55 | 198.4 | CaSO₄·0.5H₂O → CaSO₄ + 0.5H₂O |
Irritant